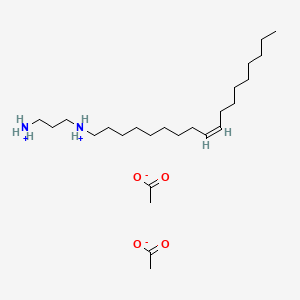
tert-Butyl 3-chloropent-4-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 3-chloropent-4-enoate: is an organic compound with the molecular formula C9H15ClO2. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound features a tert-butyl ester group and a chlorine atom attached to a pent-4-enoate chain, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: tert-Butyl 3-chloropent-4-enoate can be synthesized through several methods. One common approach involves the reaction of tert-butyl acrylate with allyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactions. The process may include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions: tert-Butyl 3-chloropent-4-enoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, alcohols, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction Reactions: Reduction of the double bond can yield saturated esters.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst.
Major Products Formed:
Substitution: Products include tert-butyl 3-aminopent-4-enoate, tert-butyl 3-hydroxypent-4-enoate, and tert-butyl 3-thiopent-4-enoate.
Oxidation: Products include tert-butyl 3-chloropentanoate and tert-butyl 3-chloropentanone.
Reduction: The major product is tert-butyl 3-chloropentanoate.
Wissenschaftliche Forschungsanwendungen
tert-Butyl 3-chloropent-4-enoate is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: In the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: As a precursor in the synthesis of bioactive compounds and drug candidates.
Industry: In the production of specialty chemicals, polymers, and agrochemicals.
Wirkmechanismus
The mechanism of action of tert-Butyl 3-chloropent-4-enoate involves its reactivity towards nucleophiles and electrophiles. The chlorine atom serves as a leaving group in substitution reactions, allowing the formation of new carbon-nucleophile bonds. The double bond in the pent-4-enoate chain can participate in addition reactions, leading to various functionalized products .
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl 3-hydroxypent-4-enoate
- tert-Butyl 3-aminopent-4-enoate
- tert-Butyl 3-thiopent-4-enoate
Comparison: tert-Butyl 3-chloropent-4-enoate is unique due to the presence of the chlorine atom, which makes it highly reactive in substitution reactions. In contrast, tert-butyl 3-hydroxypent-4-enoate and tert-butyl 3-aminopent-4-enoate have hydroxyl and amino groups, respectively, which influence their reactivity and applications. tert-Butyl 3-thiopent-4-enoate contains a sulfur atom, making it useful in thiol-based chemistry .
Eigenschaften
CAS-Nummer |
713144-30-0 |
|---|---|
Molekularformel |
C9H15ClO2 |
Molekulargewicht |
190.67 g/mol |
IUPAC-Name |
tert-butyl 3-chloropent-4-enoate |
InChI |
InChI=1S/C9H15ClO2/c1-5-7(10)6-8(11)12-9(2,3)4/h5,7H,1,6H2,2-4H3 |
InChI-Schlüssel |
JGLRNJKMNPESLH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)CC(C=C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(Benzylcarbamoyl)-2',4'-difluoro[1,1'-biphenyl]-4-yl benzoate](/img/structure/B13763507.png)
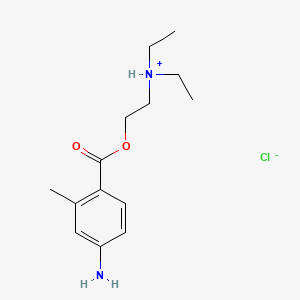
![2-[4-[(5-chloro-2-cyanophenyl)diazenyl]-N-ethyl-3-methylanilino]ethyl-trimethylazanium;hydrogen sulfate](/img/structure/B13763515.png)

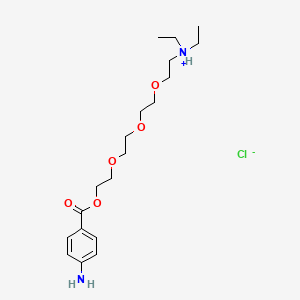
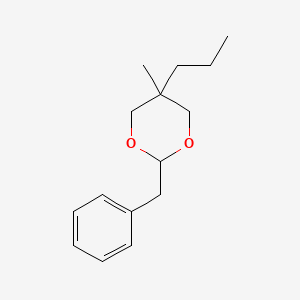

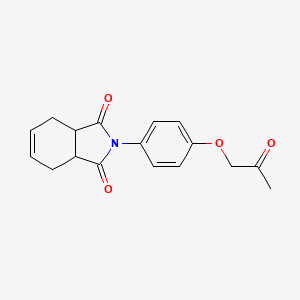
![4,7a-Dihydrotriazolo[4,5-d]pyrimidin-5-one](/img/structure/B13763543.png)

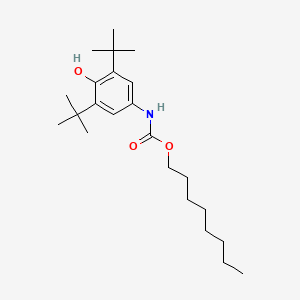
![2-[Amino-(4-chloro-phenyl)-methyl]-naphthalen-1-OL](/img/structure/B13763556.png)
